4-Methylquinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQBTPNPXHTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282932 | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-27-0 | |
| Record name | 27063-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 4 Methylquinolin 2 Amine Derivatives
Established Synthetic Routes to 4-Methylquinolin-2-amine and Its Analogs
The construction of the this compound framework can be achieved through several classical and well-established synthetic strategies. These methods primarily involve the formation of the quinoline (B57606) core through cyclization reactions or the introduction of the amino group onto a pre-existing quinoline structure via nucleophilic substitution.
Cyclization Reactions for Quinoline Core Formation
The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. These reactions typically involve the condensation of anilines with carbonyl compounds or their equivalents, followed by an acid-catalyzed cyclization and dehydration.
The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid, which facilitates the intramolecular cyclization of the initially formed enamine intermediate. wikipedia.orgniscpr.res.in By selecting the appropriate aniline and β-diketone, this method can be adapted to produce a variety of substituted quinolines.
Another classical method is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org This reaction is also acid-catalyzed and can be considered a variation of the Skraup synthesis. nih.gov The versatility of this method allows for the synthesis of a range of quinoline derivatives by varying the aniline and the α,β-unsaturated carbonyl component.
The Friedländer synthesis is a widely used method for quinoline synthesis that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. iipseries.orgwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org A key advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product, as the substitution pattern is determined by the starting materials.
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. rsc.org The initial hydrolysis of isatin is followed by condensation with the carbonyl compound and subsequent cyclization. While this method primarily yields quinoline-4-carboxylic acids, these can be further functionalized to access other derivatives.
| Cyclization Reaction | Reactants | Catalyst/Conditions | Product Type |
| Combes Synthesis | Aniline, β-Diketone | H₂SO₄ or Polyphosphoric Acid | 2,4-Disubstituted Quinoline iipseries.orgwikipedia.orgniscpr.res.in |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, H₂SO₄) | Substituted Quinoline wikipedia.orgrsc.orgnih.gov |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base | Substituted Quinoline iipseries.orgwikipedia.org |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic acid rsc.org |
Nucleophilic Substitution Approaches for Aminoquinolines
A prevalent strategy for the synthesis of aminoquinolines involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the quinoline ring. For the synthesis of this compound derivatives, 2-chloro-4-methylquinoline (B123181) serves as a key intermediate. mdpi.com This intermediate can be prepared from the corresponding 4-methylquinolin-2(1H)-one by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). scispace.com
The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic attack by amines. This reaction is a versatile method for introducing a variety of amino substituents. For instance, the reaction of 2-chloro-4-methylquinolines with o-, m-, and p-aminophenols or o-, m-, and p-phenylenediamines leads to the formation of the corresponding 2-(hydroxyphenylamino)- and 2-(aminophenylamino)-4-methylquinolines. researchgate.net Similarly, N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline has been synthesized through the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline. mdpi.com
The reaction of 4-chloro-2-methylquinoline (B1666326) with various amines, catalyzed by p-toluenesulfonic acid (TsOH) under microwave irradiation, provides a series of 4-substituted amino-2-methylquinolines in good yields. researchgate.net This highlights the utility of nucleophilic substitution in generating a library of derivatives.
| Precursor | Nucleophile | Catalyst/Conditions | Product |
| 2-Chloro-4-methylquinoline | Amines (general) | Heat or Catalyst | N-Substituted-4-methylquinolin-2-amine |
| 2-Chloro-4-methylquinolines | o-, m-, p-Aminophenols | - | 2-(Hydroxyphenylamino)-4-methylquinolines researchgate.net |
| 2-Chloro-4-methylquinolines | o-, m-, p-Phenylenediamines | - | 2-(Aminophenylamino)-4-methylquinolines researchgate.net |
| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline | Triethylamine (TEA), Ethanol | N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline mdpi.com |
| 4-Chloro-2-methylquinoline | Various Amines | p-Toluenesulfonic acid, Microwave | 4-Substituted amino-2-methylquinolines researchgate.net |
Multicomponent Reactions in Quinoline Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Several MCRs have been developed for the synthesis of quinoline derivatives.
While specific examples leading directly to this compound are less common in the literature, the principles of MCRs can be applied to its synthesis. For instance, a one-pot synthesis of pyrano[3,2-c]quinolinone compounds has been achieved through a three-component reaction of heteroaromatic carbaldehydes, aminopyrazole, and dimedone. researchgate.net Another example involves the one-pot transformation of salicylaldehydes, malononitrile, and 4-hydroxy-1-methylquinolin-2(1H)-one to yield 2-amino-4-(2-hydroxyaryl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles. arkat-usa.org These examples demonstrate the potential of MCRs to construct complex heterocyclic systems that incorporate a quinoline or quinolinone core, which could be further elaborated to yield this compound derivatives. The synthesis of biologically active molecules through MCRs often involves catalyst- and solvent-free conditions at room temperature. researchgate.net
Novel and Green Synthetic Strategies for this compound Derivatives
In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable synthetic methods. This has led to the exploration of novel strategies for the synthesis of quinoline derivatives, including the use of microwave irradiation and solvent-free reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purities compared to conventional heating methods.
A notable application of this technology is the efficient synthesis of 4-substituted amino-2-methylquinolines. The reaction of 4-chloro-2-methylquinoline with various amines can be effectively catalyzed by p-toluenesulfonic acid (TsOH) at 120°C for just 1 hour under microwave irradiation, with product yields ranging from 55-89%. researchgate.net This method offers a rapid and convenient route to a diverse range of N-substituted 2-methyl-4-aminoquinoline derivatives.
Furthermore, a solvent-free synthesis of N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline (B1587004) and various amines has been developed under microwave irradiation. mdpi.com Aliphatic amines were found to react quantitatively within 5 minutes, while the reaction rate with anilines was dependent on the nature and position of substituents. mdpi.com This solvent-free, microwave-assisted approach represents a clean and efficient method for the synthesis of these heterocyclic compounds. The synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) has also been achieved rapidly and efficiently using microwave assistance. niscpr.res.in
| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time |
| 4-Chloro-2-methylquinoline, Various Amines | p-Toluenesulfonic acid, 120°C, Microwave | 4-Substituted amino-2-methylquinolines researchgate.net | 55-89% | 1 hour |
| 4-Chloro-2-methylquinazoline, Aliphatic/Aromatic Amines | Solvent-free, 800 W, Microwave | N-Substituted 4-amino-2-methylquinazolines mdpi.com | Quantitative (aliphatic) | 5 minutes |
| Anilines, Ethyl acetoacetate | p-Toluenesulfonic acid, Microwave | 4-Methyl-2-hydroxyquinolines niscpr.res.in | Good to Excellent | Short |
| Anilines, Ethyl acetoacetate | Uncatalyzed, Microwave | 2-Methyl-4-hydroxyquinolines niscpr.res.in | Good to Excellent | Short |
Solvent-Free Synthetic Methodologies
Solvent-free or "neat" reaction conditions are a key principle of green chemistry, as they eliminate the use of often hazardous and environmentally damaging organic solvents. These reactions can lead to improved efficiency, easier product isolation, and reduced waste generation.
A solvent-free, microwave-assisted synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate has been reported. niscpr.res.in The reaction to form 4-methyl-2-hydroxyquinolines was carried out under mild acidic conditions, while the synthesis of 2-methyl-4-hydroxyquinolines was uncatalyzed. niscpr.res.in
Additionally, the synthesis of N-substituted 4-amino-2-methylquinazolines has been achieved under solvent-free microwave irradiation, offering a clean and efficient protocol. This method avoids the hazards associated with high-pressure reactions in solvents under microwave heating. A catalyst- and solvent-free cascade Knoevenagel–Michael reaction has also been developed for the synthesis of 3-methyl-substituted-4-hydroxy-1-methyl-quinolin-2(1H)-ones, providing high yields without the need for work-up or chromatographic purification.
| Reactants | Catalyst/Conditions | Product | Key Features |
| Anilines, Ethyl acetoacetate | p-Toluenesulfonic acid, Microwave, Solvent-free | 4-Methyl-2-hydroxyquinolines niscpr.res.in | Mild acidic conditions, Rapid |
| Anilines, Ethyl acetoacetate | Microwave, Solvent-free | 2-Methyl-4-hydroxyquinolines niscpr.res.in | Uncatalyzed, Rapid |
| 4-Chloro-2-methylquinazoline, Amines | Microwave, Solvent-free | N-Substituted 4-amino-2-methylquinazolines | Environmentally friendly, High efficiency |
| Aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one, Active methylene (B1212753) compound | Catalyst-free, Solvent-free, Heat | 3-Methyl-substituted-4-hydroxy-1-methyl-quinolin-2(1H)-ones | High yield, No purification needed |
Chemical Transformations and Derivatization of this compound
The this compound scaffold is a versatile platform for a variety of chemical transformations, allowing for extensive derivatization. The reactivity is primarily centered around the nucleophilic 2-amino group and the quinoline ring system, which can undergo several types of reactions to yield a diverse array of functionalized molecules.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The quinoline ring is an aromatic heterocyclic system that can participate in both electrophilic and nucleophilic substitution reactions. ekb.eg The position and nature of these substitutions are heavily influenced by the existing substituents—namely the electron-donating 2-amino and 4-methyl groups—and the reaction conditions.
Electrophilic Aromatic Substitution:
The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the powerful electron-donating amino group at the C2 position and the methyl group at C4 activates the carbocyclic (benzene) ring for electrophilic substitution. These reactions typically occur at the C6 and C8 positions.
A key example of this reactivity is nitration. The nitration of quinoline derivatives often requires strong acidic conditions. For instance, the nitration of 8-(alkyl)-2-methylquinolines necessitates heating to at least 70°C in a mixture of concentrated sulfuric and nitric acids to achieve substitution at the C5 position. masterorganicchemistry.com Similarly, 4-hydroxy-2-methylquinoline (B36942) undergoes nitration at the 6-position under the action of nitric and sulfuric acids at 0°C. organic-chemistry.org While these are reactions on closely related structures, they establish the principle that electrophilic attack, such as nitration, will favor the benzene ring of the this compound core.
Nucleophilic Aromatic Substitution (SNAr):
Direct nucleophilic substitution of hydrogen on the electron-rich this compound ring is generally unfavorable. However, SNAr reactions are highly important for the synthesis of quinoline derivatives when a good leaving group, such as a halogen, is present on the ring. For example, the synthesis of various substituted aminoquinolines is often achieved by the displacement of a chloro group. nih.govnih.gov
The synthesis of 7-bromo-N-(tert-butyl)-4-methylquinolin-2-amine is illustrative of this pathway, starting from 7-bromo-4-methylquinolin-2-ol. nih.gov The quinolone is first converted to the 2-chloro derivative using phosphorus oxychloride, which introduces an excellent leaving group at the C2 position. nih.gov This intermediate can then readily undergo nucleophilic substitution with an amine, such as 4-methoxybenzylamine, to install the desired amino functionality at the 2-position. nih.gov This highlights a common strategy where the 2-amino group of the target compound is introduced via nucleophilic substitution on a 2-chloroquinoline (B121035) precursor.
Condensation Reactions for Imines and Related Derivatives
The primary amino group at the C2 position of this compound is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds like aldehydes and ketones. masterorganicchemistry.comyoutube.com This reaction, typically conducted by refluxing the reactants in a suitable solvent such as ethanol, results in the formation of a C=N double bond, yielding imine derivatives, also known as Schiff bases. ekb.egmasterorganicchemistry.comajol.info The formation of the imine is a reversible process where a molecule of water is eliminated. youtube.com
Research has demonstrated the synthesis of imine polymers from 4-amino-2-methylquinoline (an isomer of the target compound) and various aromatic aldehydes, including salicylaldehyde (B1680747) and o-vanillin. tandfonline.comtandfonline.com These reactions are carried out under reflux in a solvent like 1,4-dioxane, confirming the reactivity of the aminoquinoline core toward aldehydes to form imines. tandfonline.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to produce the stable imine. youtube.compressbooks.pub
This reactivity is not limited to simple aldehydes. Condensation with other carbonyl-containing molecules or their equivalents can lead to more complex heterocyclic systems. For example, reactions with β-ketoesters or other bifunctional reagents can serve as a pathway to fused ring systems.
Reduction Reactions of Nitrogen-Containing Moieties
Further functionalization of this compound derivatives can be achieved through the reduction of other nitrogen-containing groups on the quinoline ring, most notably a nitro group. The introduction of a nitro group via electrophilic substitution, as discussed previously, provides a handle for subsequent reduction to an additional amino group.
This transformation is a standard and efficient method for preparing polyamino-quinoline derivatives. The reduction of nitroquinolines to the corresponding aminoquinolines can be readily accomplished under mild conditions. masterorganicchemistry.com A common and effective method involves the use of stannous chloride (SnCl₂) in a suitable solvent. masterorganicchemistry.com For instance, various nitroquinoline derivatives can be reduced to the respective aminoquinolines with high yields (up to 86%). masterorganicchemistry.com This method is compatible with a range of other functional groups, allowing for the selective reduction of the nitro moiety. masterorganicchemistry.com Another established method for reducing an azide (B81097) group to an amine is the Staudinger reaction, which uses triphenylphosphine (B44618) followed by hydrolysis. mdpi.com
N-Oxidation Processes
The tertiary nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is significant as it alters the electronic properties of the heterocyclic ring, activating it for different types of reactions. The N-oxide function strongly activates the C2 and C4 positions toward nucleophilic attack. clockss.org
The synthesis of 4-methylquinoline (B147181) N-oxide can be achieved by reacting 4-methylquinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The resulting N-oxide is a key intermediate. For example, treatment of a quinoline N-oxide with an activating agent like triflic anhydride (B1165640) in the presence of an amine leads to the formation of 2-aminoquinoline (B145021) derivatives in a one-pot, metal-free reaction. nih.gov The N-oxide can also be functionalized directly; for example, 2-azido-4-methylquinoline N-oxide has been synthesized from the corresponding N-oxide precursor. rsc.org This N-oxidation strategy is therefore a powerful tool for facilitating substitutions at the C2 position of the quinoline core. clockss.orgnih.gov
Table of Compounds
Advanced Characterization Techniques and Structural Elucidation of 4 Methylquinolin 2 Amine Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the presence of specific functional groups and the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
In the ¹H NMR spectra of 4-methylquinolin-2-amine derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the methyl group at the C4 position typically appears as a singlet around δ 2.3-2.7 ppm. excli.debibliotekanauki.pl Protons on the quinoline (B57606) ring system resonate in the aromatic region, generally between δ 6.2 and 8.3 ppm. excli.debibliotekanauki.pl The chemical shifts and coupling patterns of these aromatic protons provide valuable information about the substitution pattern on the quinoline ring. The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. excli.de
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The carbon of the methyl group at C4 typically resonates at approximately 18-19 ppm. bibliotekanauki.pl The carbons of the quinoline ring appear in the aromatic region, with their specific chemical shifts being sensitive to the nature and position of substituents. bibliotekanauki.plrsc.org The C2 carbon, bonded to the amino group, and the C4 carbon, bonded to the methyl group, have distinct chemical shifts that are crucial for structural confirmation.
Detailed NMR data for various this compound derivatives have been reported in the literature. For example, in a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, the methyl group protons were observed at δ 2.51-2.66 ppm, and the quinoline C3-H proton appeared as a singlet around δ 8.19-8.28 ppm. excli.de For 7-amino-4-methylquinolin-2(1H)-one derivatives, the 4-CH₃ protons resonate around δ 2.33-2.42 ppm, while the C3-H proton shows a singlet at approximately δ 6.28-6.31 ppm. bibliotekanauki.pl
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound/Derivative | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 1-(4-methylquinolin-2-yl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine | (CDCl₃) δ: 8.19 (s, 1H, quinoline H-3), 7.1-7.8 (m, 15H, Ar-H), 5.6 (s, 2H, NH₂), 2.61 (s, 3H, CH₃) excli.de | Not explicitly provided |
| 7-benzamido-4-methylquinolin-2(1H)-one | (DMSO-d₆) δ: 11.67 (br s, 1H, H-1), 10.55 (s, 1H, 7-NH), 8.04 (d, J=1.3 Hz, 1H, H-8), 8.01 (d, J=7.4 Hz, 2H, H-2' & H-6'), 7.68 (d, J=8.7 Hz, 1H, H-6), 7.62 (t, J=7.2 Hz, 1H, H-4'), 7.59-7.52 (m, 3H, H-3', H-5' & H-5), 6.31 (s, 1H, H-3), 2.41 (s, 3H, 4-CH₃) bibliotekanauki.pl | (DMSO-d₆) δ: 165.85 (amide C=O), 162.07 (C-2), 147.67, 140.94, 139.33, 134.68, 131.74, 128.37, 127.78, 125.08, 119.16, 115.85, 114.66, 105.71 (aromatic), 18.39 (4-CH₃) bibliotekanauki.pl |
| 7-(4-hydroxybenzamido)-4-methylquinolin-2(1H)-one | (DMSO-d₆) δ: 11.64 (s, 1H, H-1), 10.29 (s, 1H, 7-NH), 10.25 (br s, 1H, 4'-OH), 8.03 (d, J=2.0 Hz, 1H, H-8), 7.93 (dt, J=8.5, 2.5 Hz, 2H, H-3' & H-5'), 7.68 (d, J=8.8 Hz, 1H, H-5), 7.55 (dd, J=8.8, 2.0 Hz, 1H, H-6), 6.92 (dt, J=8.5, 2.4 Hz, 2H, H-2' & H-6'), 6.31 (d, J=0.6 Hz, 1H, H-3), 2.42 (d, J=0.9 Hz, 3H, 4-CH₃) bibliotekanauki.pl | (DMSO-d₆) δ: 165.36 (amide C=O), 162.11 (C-2), 160.76 (C-4'), 147.69, 141.27, 139.33, 129.89, 125.09, 124.99, 118.94, 115.58, 114.93, 114.63, 105.52 (aromatic), 18.38 (4-CH₃) bibliotekanauki.pl |
| 2-Azido-4-methylquinoline N-oxide | (CDCl₃) δ: 8.53 (d, J=8.7 Hz, 1H), 7.91 (d, J=8.3 Hz, 1H), 7.80-7.76 (m, 1H), 7.63-7.59 (m, 1H), 6.80 (s, 1H), 2.62 (s, 3H) rsc.org | (CDCl₃) δ: 141.3, 140.1, 138.5, 131.3, 127.4, 126.5, 124.7, 118.4, 114.8, 18.4 rsc.org |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrations of particular bonds.
For this compound derivatives, the IR spectrum provides key information. The N-H stretching vibrations of the primary amino group typically appear as two (or sometimes one broad) bands in the region of 3300-3500 cm⁻¹. excli.demdpi.com The C-H stretching vibrations of the methyl group and the aromatic ring are observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to strong to medium intensity bands in the 1450-1650 cm⁻¹ region. excli.demdpi.com If the derivative is a quinolin-2(1H)-one, a strong absorption band corresponding to the C=O stretch of the amide group will be present, typically in the range of 1625-1663 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch (Amine) | 3300 - 3500 | excli.demdpi.com |
| C-H Stretch (Aromatic) | 3000 - 3100 | excli.de |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Amide in quinolinone) | 1625 - 1663 | |
| C=N and C=C Stretch (Quinoline ring) | 1450 - 1650 | excli.demdpi.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. ontosight.ai
For this compound derivatives, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized molecule with high accuracy. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. excli.dersc.org For example, the calculated (M+H)⁺ for 1-(4-methylquinolin-2-yl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is 428.34, which is consistent with the experimentally observed value. excli.de Similarly, the HRMS of 2-azido-4-methylquinoline N-oxide showed a [M+Na]⁺ peak at m/z 223.0595, which is in close agreement with the calculated value of 223.0590 for C₁₀H₈N₄NaO. rsc.org The fragmentation pattern observed in the mass spectrum can further help in confirming the structure by showing the loss of specific fragments from the parent molecule.
Crystallographic Studies for Solid-State Structure Determination
While spectroscopic methods provide information about molecular connectivity, crystallographic studies offer a definitive picture of the three-dimensional arrangement of atoms and molecules in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. scielo.org.co
For derivatives of this compound, single crystal X-ray analysis provides unambiguous structural confirmation. scielo.org.co For instance, the crystal structure of 4-methylquinolinium hydrogensquarate has been elucidated, revealing the precise geometry of the protonated 4-methylquinoline (B147181) cation and its interactions with the hydrogensquarate anion. bas.bg Such studies are crucial for understanding the supramolecular chemistry of these compounds, including hydrogen bonding networks and crystal packing, which can influence their physical properties. The structures of nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline were also confirmed using this technique, providing a complete characterization and establishing the correct stereochemistry. scielo.org.co
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Different polymorphs of a substance can have different physical properties, such as solubility and stability. sciendo.com
In the context of this compound derivatives, PXRD can be used to "fingerprint" a specific crystalline form. americanpharmaceuticalreview.com The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique for each polymorph. This is critical in pharmaceutical development to ensure the consistency of the solid form of a drug substance. americanpharmaceuticalreview.comsciendo.com PXRD can also be used to assess the crystallinity of a sample, distinguishing between crystalline and amorphous materials. americanpharmaceuticalreview.comwayne.edu Studies on compounds like levetiracetam (B1674943) have shown that even when crystals are prepared under different conditions, PXRD can confirm if they possess the same underlying crystal structure. nih.gov For derivatives of this compound, PXRD is an essential tool for quality control and for investigating the existence of different polymorphic forms.
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, providing robust methods for separation, purification, and purity assessment. Analytical chemists widely employ these methods to ensure the quality of synthetic products and to quantify analytes in various matrices. scbt.com Techniques such as thin-layer chromatography (TLC) are routinely used for monitoring the progress of chemical reactions. bibliotekanauki.pl However, for detailed analysis and structural elucidation, more advanced methods are required.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the principal advanced techniques for the comprehensive analysis of quinoline derivatives. These methods offer high resolution, sensitivity, and specificity, making them essential for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purity assessment and analysis of this compound analogues. Reversed-phase HPLC (RP-HPLC) is particularly common, often utilizing a C18 stationary phase. For instance, the purity of pharmaceutical-grade 7-Amino-4-methylquinolin-2(1H)-one has been confirmed to be greater than 98% using a C18 column with an acetonitrile/water (70:30) mobile phase. The technique's versatility allows for the analysis of a wide range of quinoline derivatives, including those with varying lipophilicity. researchgate.net
A developed Solid Phase Extraction (SPE) and HPLC with a Diode Array Detector (DAD) method highlights the technique's capability for in vivo monitoring of 2-substituted quinoline derivatives. researchgate.net This sophisticated approach enables the resolution and quantification of parent compounds and their metabolites in biological samples like plasma, which is crucial for understanding their pharmacokinetic profiles. researchgate.net The use of gradient elution can be optimized to ensure clear separation of structurally similar compounds. researchgate.net
| Compound/Derivative | HPLC Method | Stationary Phase | Mobile Phase | Finding/Application | Reference |
|---|---|---|---|---|---|
| 7-Amino-4-methylquinolin-2(1H)-one | RP-HPLC | C18 | Acetonitrile/Water (70:30) | Purity assessment (>98%) for pharmaceutical-grade material. | |
| Antileishmanial 2-substituted quinolines | SPE/HPLC/DAD | Trifunctional tC18 cartridges | Gradient elution | In vivo monitoring of the compounds and their Phase I metabolites in rat plasma. | researchgate.net |
| Various quinoline derivatives | RP-HPLC | Not specified | Not specified | Determination of lipophilicity (log k). | researchgate.net |
| 2-((7-(2-Fluorophenyl)-4-methylquinolin-2-yl)amino)-N-methylacetamide | Reversed phase HPLC | Not specified | Not specified | Analysis of synthesized amino acid derivatives. | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high-resolution separation power of gas chromatography with the precise detection and identification capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable quinoline derivatives. It has been successfully applied to determine the presence of quinoline in textiles, demonstrating its sensitivity and utility in quality control and safety testing. researchgate.net
A specific GC-MS method for quinoline determination in textiles involved ultrasonic extraction with toluene (B28343), followed by filtration and direct analysis. researchgate.net This method achieved a low detection limit of 0.1 mg/kg and excellent linearity within a concentration range of 0.1-1.0 mg/L. researchgate.net The recovery rates were high, ranging from 82.9% to 92.0%, with relative standard deviations (RSDs) between 1.4% and 3.8%, indicating a precise and reliable method. researchgate.net The optimization of extraction conditions, such as temperature, is critical; for instance, an optimal temperature of 40 °C was identified for quinoline extraction using toluene to prevent decreased efficiency due to volatilization at higher temperatures. researchgate.net GC-MS is also routinely used to confirm the molecular weight and structure of newly synthesized quinoline compounds, where the molecular ion peak (M+) in the mass spectrum is a key identifier. asianpubs.orgrsc.org
| Analyte/Matrix | Sample Preparation | Key GC-MS Parameters | Results | Reference |
|---|---|---|---|---|
| Quinoline in textiles | Ultrasonic extraction with toluene, filtration with 0.45μm membrane. | Optimal extraction temperature: 40 °C | Detection limit: 0.1 mg/kg; Recoveries: 82.9% - 92.0%; RSDs: 1.4% - 3.8%. | researchgate.net |
| Mixture of 7-methylquinoline (B44030) and 5-methylquinoline | Dissolved in chloroform. | TIC Scan | Analysis of reaction mixture showed a 2:1 ratio of the two isomers. | researchgate.net |
| Newly synthesized nitroquinoline derivatives | Not specified | Agilent HP-5MS capillary column (30 µm × 250 μm × 0.25 μm) | Used for structural characterization and identification of products. | mdpi.com |
| 2-(2'-Acetamidophenyl)-4-methylquinoline | Sample prepared in CDCl3 | Shimadzu QP5050A GC/MS system | Confirmed molecular ion peak (M+) at m/z 276. | asianpubs.org |
Pharmacological and Biological Investigations of 4 Methylquinolin 2 Amine Derivatives
Antineoplastic and Anticancer Activity
Derivatives of the 4-methylquinolin-2-amine scaffold have been the subject of extensive research, revealing significant potential as antineoplastic and anticancer agents. These investigations have systematically explored their efficacy against various cancer models through a range of biological assays.
In Vitro Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)
The cytotoxic potential of this compound derivatives is frequently evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies measure the concentration-dependent ability of the compounds to reduce the viability of cancer cells.
A study on novel 7-amino-4-methylquinolin-2(1H)-one derivatives assessed their biological activity in tumor models and non-cancer cells, demonstrating selectivity for cancer cells. icm.edu.pl Similarly, the cytotoxic activities of various quinoline (B57606) derivatives against human epithelial colorectal carcinoma (Caco-2) cells were determined by MTT assay, with functionalization of the quinoline structure shown to control the level of cytotoxicity. brieflands.com For instance, a nitro-aldehyde quinoline derivative showed the highest cytotoxicity among the tested compounds against Caco-2 cells. brieflands.com
In another investigation, a series of 4-aminoquinoline (B48711) derivatives were synthesized and tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB-468. nih.govdocumentsdelivered.com The results indicated that all tested compounds were effective on both cell lines. nih.govdocumentsdelivered.com Specifically, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active compound, particularly against MDA-MB-468 cells. nih.govdocumentsdelivered.com Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to the reference drug chloroquine. nih.govdocumentsdelivered.com
The cytotoxic activity of 4-amino-3-acetylquinoline was evaluated against the murine leukemia cell line L1210. nih.gov The compound exhibited significant cytotoxicity, with IC50 values below 4 µg/ml, a threshold suggested by the National Cancer Institute for potential anticancer drugs. nih.gov Furthermore, studies on 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line showed promising activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
The table below summarizes the cytotoxic activities of selected quinoline derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Nitro-aldehyde quinoline derivative (E) | Caco-2 | Colorectal Carcinoma | 0.535 µM |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | Potent Activity |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast Cancer | Potent Activity |
| 4-amino-3-acetylquinoline | L1210 | Murine Leukemia | < 4 µg/ml |
| 2-morpholino-4-anilinoquinoline derivative (3d) | HepG2 | Hepatocellular Carcinoma | 8.50 µM |
| 2-morpholino-4-anilinoquinoline derivative (3c) | HepG2 | Hepatocellular Carcinoma | 11.42 µM |
| 2-morpholino-4-anilinoquinoline derivative (3e) | HepG2 | Hepatocellular Carcinoma | 12.76 µM |
Inhibition of Cancer Cell Proliferation
Beyond initial cytotoxicity, derivatives of this compound have been shown to actively inhibit the proliferation of cancer cells. This antiproliferative activity is a key indicator of their potential as therapeutic agents.
Two series of novel 2-substituted-4-amino-6-halogenquinolines demonstrated good to excellent antiproliferative activity against four human cancer cell lines: H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (stomach). nih.gov Most of the compounds with 2-arylvinyl substituents showed potent activity, with one derivative, compound 8e, emerging as a promising lead with IC50 values ranging from 0.03 to 1.24 µM across the tested cell lines. nih.gov
A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative activity in the human NUGC-3 gastric cancer cell line. mdpi.com Several of these compounds effectively inhibited NUGC-3 cell proliferation, with selected compounds also showing high activity against a panel of six different human cancer cell lines. mdpi.com For example, compounds 1M, 2E, and 2P were effective in all tested cancer cell lines, with GI50 values below 8 µM. mdpi.com
Research into 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also revealed promising antiproliferative activity against four cancer cell lines, with some derivatives showing GI50 values in the nanomolar range (22 nM to 31 nM), comparable to the reference drug erlotinib. mdpi.com Furthermore, a study focusing on 4-anilinoquinolines and quinazolines as Epidermal Growth Factor Receptor (EGFR) inhibitors profiled the compounds in cellular models of non-small cell lung cancer (NSCLC) and chordomas, identifying a potent inhibitor for the UCH-2 chordoma cell line. biorxiv.org
Modulation of Cell Migration (e.g., Wound Healing Assay)
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a common method used to assess the impact of chemical compounds on cell migration in vitro.
A study involving sixteen newly synthesized derivatives of 7-amino-4-methylquinolin-2(1H)-one utilized a wound healing assay to evaluate their antimigratory properties. icm.edu.pl The results showed that three of the new compounds possessed the ability to inhibit the migration of cancer cells. icm.edu.pl Another investigation into 2-morpholino-4-anilinoquinoline derivatives found that the most promising compound was also the most effective against cell migration and adhesion, which are critical processes in drug resistance and metastasis. nih.gov These findings suggest that certain quinoline derivatives can antagonize the pro-tumorigenic actions of extracellular matrix proteins that are involved in cell migration. nih.gov
Selectivity Profiles Across Various Cancer Cell Lines (e.g., Renal, CNS, Prostate, Non-Small Cell Lung, Leukemia, Breast)
A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal cells and its specific activity profile against different types of cancer. Derivatives of this compound have been tested against a broad spectrum of cancer cell lines.
Breast Cancer: A series of 4-aminoquinoline derivatives were effective against both MCF7 and MDA-MB468 human breast cancer cell lines. nih.govdocumentsdelivered.com Another study found that newly designed 4-aminoquinoline sulfonamide conjugates showed substantial potency against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines. nih.gov Substituted quinolines derived from 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline also demonstrated potent anti-breast cancer activities against T47D cells, with some IC50 values in the nanomolar range. nih.gov
Lung Cancer: 4-anilinofuro[2,3-b]quinoline derivatives have been developed as selective compounds against non-small-cell lung cancers (NSCLC). nih.gov One compound, in particular, was found to be selectively active against the growth of the NCI-H460 lung cancer cell line. nih.gov
Leukemia: The derivative 4-amino-3-acetylquinoline was shown to be cytotoxic to the murine leukemia cell line L1210. nih.gov Additionally, novel quinoline compounds demonstrated strong proliferation inhibition in U937 and HL60 leukemia cells, with IC50 values in the sub-micromolar range. mdpi.com
Colon, CNS, and Renal Cancer: One study highlighted a quinoline derivative that exhibited a degree of cell line selectivity in the US National Cancer Institute's in vitro panel. researchgate.net While most non-small cell lung cancer lines were relatively resistant, the majority of colon, CNS, melanoma, and renal cancer cell lines were found to be relatively sensitive to the compound. researchgate.net
Prostate and Gastric Cancer: Pyrazolo[4,3-f]quinoline derivatives were tested against a panel of cancer cells including prostate (PC-3) and gastric (NUGC-3) lines, showing significant inhibitory effects. mdpi.com
Investigated Molecular Mechanisms of Anticancer Action
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is vital for their development as therapeutic agents. Research has primarily focused on their ability to induce programmed cell death, or apoptosis.
Apoptosis is a key mechanism for eliminating cancerous cells. Numerous studies have confirmed that this compound derivatives can trigger this process.
A newly synthesized tetrahydroquinolinone derivative was found to reduce the activity of non-small cell lung cancer cells (A549) by inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov This was confirmed by flow cytometric analysis showing an increase in the apoptotic cell fraction and activation of effector caspases-3 and -7. nih.gov Similarly, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was shown to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov The apoptotic mechanism involved the activation of Caspase-3 and the cleavage of PARP. nih.gov
The compound 4-amino-3-acetylquinoline induced morphological changes characteristic of apoptosis and DNA fragmentation in L1210 leukemia cells. nih.gov In human ovarian cancer cell lines, another quinolin-2(1H)-one derivative significantly induced apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov This was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov
Further studies on quinoline derivatives identified compounds that kill cancer cells more effectively than non-cancer cells by inducing prolonged cell cycle arrest at the G2/M phase before causing apoptosis. researchgate.net This was accompanied by an increase in pro-apoptotic proteins like p53 and Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and survivin. researchgate.net
Interference with Cell Cycle Regulation
Derivatives of the broader quinoline class have demonstrated the ability to interfere with the cell cycle, a key mechanism in cancer progression. For instance, certain 4-aminoquinazoline derivatives have been shown to induce cell cycle arrest at the G1 phase. This is achieved through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell proliferation and survival. Furthermore, some complex podophyllotoxin (B1678966) derivatives incorporating a quinoline moiety have been observed to cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. While these findings highlight the potential of the quinoline scaffold to modulate cell cycle progression, specific studies focusing solely on this compound derivatives in this context are less common in the available literature.
Inhibition of Protein Kinases (e.g., EGFR, VEGFR-2)
A significant area of research for quinoline derivatives has been their activity as protein kinase inhibitors, which are crucial targets in oncology. Notably, derivatives of 4-anilinoquinazoline (B1210976) have been identified as potent dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov The combined inhibition of these two signaling pathways is a promising strategy in cancer therapy, as it can simultaneously halt tumor cell proliferation and angiogenesis.
Recent studies have synthesized and evaluated 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives, which have shown potent inhibitory activity against both wild-type EGFR and histone deacetylases (HDAC), offering a dual-targeted approach to cancer treatment. acs.org Similarly, other novel quinoline and isatin (B1672199) derivatives have been designed as VEGFR-2 inhibitors, demonstrating significant anti-proliferative and apoptotic effects in various cancer cell lines. nih.gov
Table 1: Inhibitory Activity of Selected Quinoline Derivatives against EGFR and VEGFR-2
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline derivative 15a | EGFR, VEGFR-2 | 130 (EGFR), 560 (VEGFR-2) | Not Specified | researchgate.net |
| 4-Anilinoquinazoline derivative 15b | EGFR, VEGFR-2 | 150 (EGFR), 1810 (VEGFR-2) | HT-29, MCF-7, H460 | researchgate.net |
| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative 12c | EGFR | 480 | NCI-H1975 | acs.org |
| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative 12d | EGFR | 350 | NCI-H1975 | acs.org |
Folic Acid Antagonism
Folic acid antagonists function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids, thereby halting cell division. rutgers.edu This mechanism is a well-established target for both antimicrobial and anticancer therapies. The quinazoline (B50416) scaffold, structurally related to quinoline, has been extensively investigated for its role as a classical analogue of folic acid and its inhibitory activity against DHFR. mdpi.com However, a direct and specific link demonstrating that this compound derivatives act as folic acid antagonists is not prominently featured in the current body of scientific literature. Further research is required to explore this potential mechanism of action for this specific class of compounds.
Antimicrobial Efficacy
Antibacterial Activity (Gram-Positive and Gram-Negative Strains)
Quinolone derivatives have long been a cornerstone of antibacterial therapy. nih.gov Research into novel 4-aminoquinoline and 4-aminoquinaldine (B107616) derivatives has demonstrated their potential against various bacterial strains. nih.gov Studies on quinoxaline-based compounds, which share structural similarities, have shown good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Furthermore, certain thiazole-quinolinium derivatives have exhibited potent, broad-spectrum bactericidal activity against both Gram-positive (including MRSA) and some Gram-negative strains. researchgate.net The mechanism of action for some of these compounds involves the disruption of bacterial cell division by targeting proteins like FtsZ. researchgate.net
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline-based derivative 5p | S. aureus | 4 | nih.gov |
| Quinoxaline-based derivative 5p | B. subtilis | 8 | nih.gov |
| Thiazole-quinolinium derivatives | MRSA | 1-32 | researchgate.net |
Antiviral Properties
The quinoline scaffold is present in several compounds with established antiviral activity. Research has shown that novel quinoline derivatives are active against Dengue virus serotype 2, appearing to act at an early stage of the viral life cycle. Other studies have identified quinoline derivatives with activity against the influenza A virus (H1N1), suggesting a mechanism of action different from that of existing antiviral drugs. mdpi.com More recently, the versatility of the quinoline structure has been highlighted by the discovery of 4-aminoquinoline derivatives with potent inhibitory effects on SARS-CoV-2 replication.
Antileishmanial Activity (e.g., Leishmania donovani)
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, is a significant global health issue. Several 4-aminoquinoline-based compounds have been investigated as potential antileishmanial agents. These compounds have shown efficacy against both the promastigote and intracellular amastigote forms of Leishmania infantum, with some derivatives exhibiting IC50 values of less than 1 µM. The proposed mechanism of action for some of these derivatives involves the inhibition of the parasite's energy metabolism. While much of the research has focused on other Leishmania species, the activity against Leishmania donovani, the causative agent of visceral leishmaniasis, has also been a subject of investigation, with various quinoline derivatives showing promise.
Table 3: Antileishmanial Activity of Selected 4-Aminoquinoline Derivatives
| Compound | Leishmania Species | Form | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-aminoquinoline/1,2,3-triazole hybrid | L. amazonensis | Amastigotes | ~1 |
Anti-inflammatory Potential
Quinoline and its derivatives have been investigated for their anti-inflammatory properties. The modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a common mechanism for anti-inflammatory agents. These pathways regulate the expression of pro-inflammatory cytokines and mediators. Despite the recognized anti-inflammatory potential within the broader quinoline class, specific research detailing the modulation of these inflammatory signaling pathways by this compound derivatives has not been identified in the current body of scientific literature. Therefore, a detailed discussion on how these specific compounds affect pathways like NF-κB or MAPK cannot be provided.
Enzyme and Receptor Target Modulation
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes, such as PDE3, can lead to various physiological effects, including vasodilation and cardiotonic actions. Although some quinoline and quinazoline derivatives have been explored as PDE inhibitors, specific data on the inhibition of phosphodiesterases, including the PDE3 isoform, by derivatives of this compound are not available in the reviewed literature.
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in the nervous system, which plays a role in neurotransmission and other physiological processes. Overproduction of nitric oxide by nNOS has been implicated in various neurological conditions. While various heterocyclic compounds have been investigated as nNOS inhibitors, there is a lack of specific research findings on the inhibitory activity of this compound derivatives against nNOS.
Significant research has been conducted on a derivative of 4-amino-2-methylquinoline, which falls within the chemical class related to this compound, as a potent and selective antagonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.
One of the most well-documented compounds is JTC-801 , chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide. wikipedia.org JTC-801 has demonstrated high affinity and selectivity as a NOP receptor antagonist. rndsystems.comselleckchem.com
Binding Affinity and Selectivity:
JTC-801 binds to the human NOP receptor with a high affinity, exhibiting a Ki value of 8.2 nM. rndsystems.comselleckchem.com Its selectivity for the NOP receptor over other opioid receptors is noteworthy. Studies have shown that it has approximately 12.5-fold selectivity over the human μ-opioid receptor, 129-fold over the κ-opioid receptor, and 1055-fold over the δ-opioid receptor. rndsystems.com In membranes from cells expressing recombinant human opioid receptors, JTC-801 displayed greater than 120-fold and 975-fold binding selectivity for NOP receptors over κ- and δ-receptors, respectively. nih.gov In rat cerebrocortical membranes, it also showed a higher binding affinity for the NOP receptor (IC50 = 472 nM) compared to the μ-opioid receptor (IC50 = 1831 nM). nih.gov
Mechanism of Action:
JTC-801 acts as a competitive antagonist at the NOP receptor. It has been shown to prevent the nociceptin-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the human NOP receptor, indicating its full antagonistic activity. selleckchem.com This antagonistic action at the NOP receptor is responsible for its observed pharmacological effects, including analgesic properties in various animal models of pain. wikipedia.org
Cardiotonic Activity
The potential of a compound to enhance cardiac contractility, known as a positive inotropic effect, is a key area of investigation for the treatment of heart failure. While the cardiotonic activity of some quinolinone derivatives has been explored, there is a significant lack of research specifically evaluating the inotropic effects of this compound derivatives.
Studies on structurally similar 2(1H)-quinolinone derivatives have shown some promise in the realm of cardiotonic activity. For example, certain 6-imidazol-1-yl-8-methyl-2(1H)-quinolinones have been synthesized and evaluated for their cardiac stimulant activity in animal models. nih.gov These studies have reported increases in cardiac contractility, suggesting a potential mechanism of action related to the inhibition of phosphodiesterase III (PDE-III), an enzyme involved in cardiac muscle contraction.
However, these findings are on a different, albeit related, chemical scaffold. Without direct experimental evaluation of this compound derivatives on cardiac muscle preparations, such as isolated papillary muscles or Langendorff-perfused hearts, their inotropic effects remain uncharacterized. Key parameters, including the concentration-response relationship and the maximum increase in contractile force, have not been determined for this specific class of compounds.
Table 2: Inotropic Effects of this compound Derivatives on Cardiac Contractility
| Compound Derivative | Animal Model/Tissue | Concentration Range | Maximum Inotropic Effect (% Increase) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Insufficient data is available in the public domain to populate this table.
Computational Approaches in the Study of 4 Methylquinolin 2 Amine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering a deep understanding of their structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For quinoline (B57606) derivatives, DFT has been utilized to determine optimized molecular geometries, vibrational frequencies, and the distribution of electronic charge. nih.govresearchgate.netscirp.org
Studies on related aminoquinolines, such as 4-amino-2-methylquinoline, have employed DFT calculations, often in conjunction with methods like Hartree-Fock (HF), to achieve results that are in good agreement with experimental data. nih.gov These calculations can predict the geometric parameters (bond lengths and angles) and the normal modes of vibration. nih.gov Furthermore, DFT is used to determine global reactivity descriptors, which help in understanding the kinetic stability and reactivity of the molecule. scirp.org The theory can also be used to predict the most likely sites for electrophilic and nucleophilic attacks, providing crucial information for understanding reaction mechanisms and potential metabolic pathways. scirp.orgmdpi.com For instance, analysis of Fukui functions and dual descriptors can pinpoint specific atoms within the quinoline structure that are favored for such interactions. mdpi.com
Table 1: Examples of DFT Applications in Quinoline Derivative Studies
| Computational Method | Basis Set | Properties Investigated | Key Findings |
|---|---|---|---|
| DFT (B3LYP) & HF | 6-31G** / 6-311++G** | Molecular geometry, vibrational frequencies | Good agreement between theoretical and experimental data for 4-amino-2-methylquinoline. nih.gov |
| DFT (B3LYP) | 6-311G(d) / 6-311+G(d) | Tautomeric stability, reactivity, acidity | Ketone forms of quinolin-4-one derivatives are less reactive than enol forms. scirp.org |
Correlation of HOMO-LUMO Energy Gaps with Bioactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical quantum chemical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netpmf.unsa.ba A small HOMO-LUMO gap generally signifies a molecule that is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
This principle is widely applied in medicinal chemistry to correlate electronic properties with biological activity. researchgate.net A lower energy gap is often associated with higher chemical and biological activity, as the molecule can more readily participate in charge-transfer interactions with biological targets. researchgate.netpmf.unsa.ba For example, a higher electrophilicity index, which is related to the HOMO and LUMO energies, can suggest a greater ability for a compound to form bonds with biomolecules. researchgate.net In the context of 4-methylquinolin-2-amine derivatives, calculating the HOMO-LUMO gap can help in screening and prioritizing compounds for synthesis and biological testing, with a smaller gap often indicating a higher potential for bioactivity. mdpi.com
Table 2: Relationship between HOMO-LUMO Gap and Molecular Properties
| HOMO-LUMO Gap (ΔE) | Implied Chemical Reactivity | Implied Stability | Potential for Bioactivity |
|---|---|---|---|
| Small | High | Low | High |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are powerful computational tools that allow for the visualization and analysis of the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or nucleic acid.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for elucidating the binding mode of potential drug candidates and for virtual screening of compound libraries. nih.gov In studies involving quinoline derivatives, docking simulations are used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a target protein. nih.govresearchgate.net
For example, docking studies have been performed on quinoline amines against proteins in the PI3K/AKT/mTOR pathway, which is crucial in cancer, to reveal binding energies and specific interactions with key residues. researchgate.net The results from docking, often presented as a binding energy or score, help to rank compounds based on their predicted binding affinity, guiding the selection of candidates for further investigation. nih.govresearchgate.net
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. scfbio-iitd.res.in MD simulations are crucial for assessing the stability of the binding pose predicted by docking. nih.gov By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. nih.govdntb.gov.ua
Studies have shown that native, experimentally determined binding poses are typically stable throughout MD simulations, whereas incorrect poses are often unstable. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and are used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. scfbio-iitd.res.inresearchgate.net For this compound derivatives, MD simulations can validate docking results and provide a deeper understanding of the dynamic nature of the interaction with their biological target, thus confirming the stability of the predicted binding mode. researchgate.net
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. collaborativedrug.comwikipedia.org The goal of SAR studies is to identify which parts of a molecule, known as pharmacophores, are responsible for its biological effects and to understand how modifications to the structure affect its potency and efficacy. wikipedia.orgnih.govgeorgiasouthern.edu
Computational methods play a significant role in deriving SAR. By comparing the calculated properties and docking results of a series of this compound analogues with their experimentally determined biological activities, researchers can build predictive models. collaborativedrug.com For instance, a systematic SAR analysis of substituted quinolines led to the synthesis of a highly potent derivative for inhibiting the immunostimulatory effect of CpG-oligodeoxynucleotides. nih.gov These studies help to identify key structural features, such as the position and nature of substituents on the quinoline ring, that are critical for activity. mdpi.com This knowledge then guides the rational design of new derivatives with improved biological profiles. collaborativedrug.comgeorgiasouthern.edu
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-amino-2-methylquinoline |
| Quinolin-4-one |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thus prioritizing synthetic efforts.
Several QSAR studies have been conducted on quinoline derivatives, including those structurally related to this compound, to understand the structural determinants of their antimicrobial and anticancer activities. These studies typically involve the calculation of a wide range of molecular descriptors, followed by the application of statistical methods to develop a predictive model.
In a study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives, a QSAR analysis was performed to correlate their structural features with their antibacterial activity. The developed model demonstrated a significant correlation between the physicochemical properties of the substituents and the observed biological activity. The results were interpreted using linear regression analysis, and the predictive power of the model was validated by comparing the predicted activities with experimentally determined values for a test set of compounds asianpubs.org.
Another investigation into the antifungal activity of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives also successfully developed statistically significant QSAR models. This research highlighted the importance of lipophilicity and the calculated LogP (cLogP) as key factors influencing the antifungal potency of these compounds asianpubs.org. The robustness of the developed models suggests their potential utility in predicting the antifungal activity of new molecules within this chemical class.
Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the structure-activity relationships of quinoline derivatives. For instance, a 3D-QSAR study on quinoline derivatives as tubulin inhibitors, a target for anticancer drugs, yielded reliable CoMFA and CoMSIA models with good predictive capabilities rsc.org. These models, with q² values of 0.86 and 0.846 respectively, elucidated the steric and electrostatic field requirements for potent inhibitory activity rsc.org. Similarly, a CoMFA study on quinoline derivatives targeting the serine/threonine kinase STK10, another cancer-related target, resulted in a model with a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913, indicating a strong correlation between the predicted and observed activities nih.gov.
The table below summarizes the statistical parameters from various QSAR studies on quinoline derivatives, illustrating the predictive power of these computational models.
| QSAR Model Type | Target Activity | q² | r² | F-value | Key Descriptors/Fields |
| 2D-QSAR | Antibacterial | - | Significant | - | Physicochemical properties |
| 2D-QSAR | Antifungal | - | Significant | - | Lipophilicity, cLogP |
| 3D-QSAR (CoMFA) | Tubulin Inhibition | 0.86 | 0.934 | - | Steric and Electrostatic fields |
| 3D-QSAR (CoMSIA) | Tubulin Inhibition | 0.846 | 0.938 | - | Steric and Electrostatic fields |
| 3D-QSAR (CoMFA) | STK10 Inhibition | 0.625 | 0.913 | - | Steric and Electrostatic fields |
| 3D-QSAR (Pharmacophore-based) | Tubulin Inhibition | 0.718 | 0.865 | 72.3 | Hydrogen Bond Acceptors, Aromatic Rings |
These studies collectively demonstrate the utility of QSAR in understanding the structural requirements for the biological activity of this compound derivatives and guiding the design of new, more potent analogs.
Pharmacophore Model Design and Validation
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel compounds with the potential for similar biological activity.
Pharmacophore models for quinoline derivatives have been developed to explore their potential as anticancer agents by targeting various proteins. These models typically consist of a 3D arrangement of features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R).
For instance, a pharmacophore-based 3D-QSAR study on cytotoxic quinolines as tubulin inhibitors led to the development of a six-point pharmacophore model, AAARRR.1061. This model, comprising three hydrogen bond acceptors and three aromatic rings, exhibited a high correlation coefficient (R² = 0.865) and a cross-validation coefficient (Q² = 0.718), indicating its robustness and predictive power nih.govnih.govresearchgate.net. The model was further validated through Y-Randomization and ROC-AUC analysis nih.govresearchgate.net.
Another study focused on designing novel tubulin inhibitors through a structure-based pharmacophore approach. The resulting model consisted of one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. This model was successfully used as a 3D query to screen a chemical database for potential new inhibitors mdpi.com.
The development of pharmacophore models is a critical step in virtual screening campaigns to identify new lead compounds. The validation of these models is equally important to ensure their ability to distinguish between active and inactive molecules. Validation is typically performed using a test set of compounds with known activities. A good correlation between the predicted and experimental activities of the test set compounds confirms the predictive ability of the pharmacophore model.
The table below presents the features and validation statistics of pharmacophore models developed for quinoline derivatives.
| Pharmacophore Model | Target | Pharmacophoric Features | R² (Training Set) | Q² | R² (Test Set) |
| AAARRR.1061 | Tubulin | 3 Hydrogen Bond Acceptors, 3 Aromatic Rings | 0.865 | 0.718 | - |
| - | Tubulin | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 1 Hydrophobic Group | - | - | - |
Emerging Applications and Future Research Directions for 4 Methylquinolin 2 Amine Derivatives
Applications in Sensing and Luminescent Materials
The unique photophysical properties inherent to the quinoline (B57606) nucleus make its derivatives, including those of 4-Methylquinolin-2-amine, excellent candidates for the development of sensors and luminescent materials. The aromatic, heterocyclic structure provides a platform for creating molecules that can interact with their environment and signal these interactions through changes in light emission.
Development of Fluorescent Sensors for Metal Ions (e.g., Fe³⁺)
Quinoline-based compounds have been successfully developed as highly selective and sensitive fluorescent sensors for detecting ferric ions (Fe³⁺). The sensing mechanism often relies on a phenomenon known as fluorescence quenching. In the absence of Fe³⁺, the quinoline derivative exhibits strong fluorescence. Upon the introduction of Fe³⁺, the ion coordinates with the quinoline ligand, forming a metal-ligand complex. nih.govmdpi.com This complexation disrupts the fluorophore's emission process, leading to a significant decrease or "quenching" of the fluorescence intensity.
Research has demonstrated that this quenching effect is often directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis. nih.govresearchgate.net Studies involving Job's plot analysis have confirmed that the binding stoichiometry between the quinoline sensor and the ferric ion is typically 1:1. nih.gov The development of these sensors is critical because Fe³⁺ is a vital element in many biological and environmental systems, but its imbalance can lead to serious health issues. nih.govresearchgate.net The high sensitivity of these sensors allows for the detection of Fe³⁺ at very low concentrations.
Table 1: Performance Characteristics of Quinoline-Based Fe³⁺ Fluorescent Sensors
| Sensor Derivative | Detection Limit (LOD) | Binding/Complexation Constant (K) | Binding Stoichiometry |
|---|---|---|---|
| Sensor 1 (unspecified quinoline derivative) | 8.67 × 10⁻⁵ M | 4.28 × 10² M⁻¹ | 1:1 |
| Sensor TQA (2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide) | 0.16841 µM | 2.767 × 10³ M⁻¹ | 1:1 |
This table presents data from various quinoline derivatives to illustrate the typical performance range. Data extracted from multiple research articles. nih.govresearchgate.netrsc.org
Design of pH-Responsive Luminescent Materials
Derivatives of aminoquinoline are being engineered as effective fluorescent and colorimetric sensors for pH. These materials exhibit changes in their optical properties in response to varying acidity or basicity. For instance, a sensor molecule, 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol, was designed to be colorless in acidic conditions but turn yellow in basic media, providing a clear visual indication of pH changes. nih.gov
The underlying mechanism involves the protonation and deprotonation of nitrogen atoms within the quinoline structure or associated functional groups. In acidic environments, the protonation of tertiary amines can lead to a significant quenching of fluorescence through a process called photo-induced electron transfer (PET). Conversely, in neutral or basic conditions, the molecule is deprotonated and exhibits strong fluorescence. This "on-off" switching capability is highly desirable for pH sensing. The pKa of the sensor—the pH at which it is half-protonated—can be tuned by modifying its chemical structure, allowing for the design of probes that are sensitive within specific physiological or industrial pH ranges. Such sensors have been successfully used to detect pH changes within mammalian cells, highlighting their potential in biomedical applications like differentiating between healthy and cancerous cells based on their distinct pH environments. nih.gov
Utility in Bioluminescence Imaging
The quinoline scaffold has been utilized to create synthetic analogs of luciferins, the small molecules that produce light in bioluminescent reactions catalyzed by luciferase enzymes. Bioluminescence imaging is a powerful technique for in vivo studies because it does not require an external light source, thus avoiding issues of autofluorescence. nih.gov
Researchers have modified the natural D-luciferin structure by replacing its native benzothiazole (B30560) ring with a quinoline ring. This structural alteration creates a new luciferin (B1168401) analog that can still be processed by firefly luciferase but emits light at a different wavelength. Specifically, the quinoline-containing luciferin analog was found to produce red-shifted light, with an emission maximum around 608 nm. nih.gov This shift toward longer wavelengths is highly advantageous for in vivo imaging, as red and near-infrared light can penetrate biological tissues more deeply. Similarly, installing a quinoline group onto the coelenterazine (B1669285) backbone, another common luciferin, has also been shown to effectively red-shift its bioluminescence. These findings demonstrate the utility of the quinoline core in rationally designing novel bioluminescent probes with tailored optical properties for advanced biological imaging.
Potential as Organic Electroluminescent (EL) Media
While research has more extensively focused on other isomers, the fundamental properties of the quinoline ring structure suggest that this compound derivatives hold significant potential for use in organic light-emitting diodes (OLEDs). The broader class of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) metal complexes like Tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials in OLED technology. nih.gov
These compounds are valued for their excellent electron-transport capabilities, high luminance, thermal stability, and ability to form stable, uniform films—all critical characteristics for efficient electroluminescent devices. nih.gov The quinoline core provides a rigid, planar structure that facilitates charge transport and radiative recombination. It is plausible that derivatives of this compound could be functionalized to serve as electron-transporting layers, hole-transporting layers, or as host materials for emissive dopants in OLEDs. Future research could focus on synthesizing and characterizing such derivatives to evaluate their film-forming properties, charge-carrier mobilities, and electroluminescence efficiencies, potentially leading to new, high-performance materials for display and lighting applications.
Catalytic Applications
The exploration of quinoline derivatives extends into the field of catalysis, where their unique electronic and structural features can be harnessed to facilitate chemical transformations.
Exploration as Catalysts in Organic Synthesis
Derivatives of this compound and related quinoline compounds are being investigated for their catalytic activity, particularly when used as ligands in coordination chemistry. Research has shown that complexes formed between various quinoline-based ligands and copper(II) salts can efficiently catalyze the aerobic oxidation of catechol to its corresponding o-quinone. mdpi.com
In these systems, the quinoline derivative acts as a ligand that coordinates with the copper metal center. This coordination modulates the metal's electronic properties and creates an active catalytic site for the oxidation reaction. The efficiency of the catalysis has been found to depend on both the specific structure of the quinoline ligand and the nature of the counter-ion in the copper salt. For example, complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) showed significantly higher catalytic activity compared to those formed with copper sulfate (B86663) or copper chloride. mdpi.com This is attributed to the weaker bond between the acetate anion and the copper cation, which facilitates easier coordination of the quinoline ligand to the metal center, resulting in a more stable and active catalyst complex. mdpi.com The presence of electron-donating groups on the quinoline ligand can further enhance catalytic activity by increasing the electron density at the coordinating nitrogen atom, thereby strengthening its bond with the copper ion. mdpi.com
Table 2: Influence of Copper Salt on Catechol Oxidation Rate Using a Quinoline Ligand Catalyst
| Copper Salt | Initial Rate (v₀) [µmol L⁻¹ min⁻¹] |
|---|---|
| Cu(OAc)₂ | 11.23 |
| CuSO₄ | 6.78 |
| Cu(NO₃)₂ | 1.89 |
This table illustrates the catalytic performance of complexes formed between a quinoline derivative (2-chloro-3-formylquinoline) and various copper salts, demonstrating the significant impact of the metal salt's counter-ion on the reaction rate. mdpi.com
Advanced Materials Science Contributions
Derivatives of this compound are increasingly recognized for their potential contributions to advanced materials science. The unique structural and electronic properties of the quinoline core make it a valuable scaffold for developing novel materials with tailored functionalities. Research in this area explores everything from the fundamental solid-state properties of these compounds to their integration into sophisticated functional systems.
Studies on Polymorphic Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for any compound intended for pharmaceutical or materials science applications. mdpi.com Different polymorphs of the same compound can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and bioavailability. mdpi.com For instance, the antibiotic chloramphenicol (B1208) palmitate exists in three polymorphic forms, with the metastable Form B being the biologically active one, while the stable Form A is inactive. mdpi.com
While specific studies dedicated to the polymorphic forms of this compound are not extensively detailed in current literature, this represents a crucial direction for future research. The process of polymorph screening is essential to identify all possible crystalline forms of a compound and to determine the most stable and suitable form for a specific application. mdpi.com Understanding the polymorphism of this compound and its derivatives is fundamental for ensuring the reproducibility, performance, and safety of any resulting products.
Table 1: Impact of Polymorphism on Drug Properties
| Drug | Polymorphic Forms | Key Differences in Properties |
|---|---|---|
| Carbamazepine | Four anhydrous forms (I, II, III, IV) and a dihydrate form | Differences in physicochemical properties and bioavailability. mdpi.com |
| Chloramphenicol Palmitate | Three forms (A, B, C) | Form A is stable but biologically inactive; Form B is metastable and active. mdpi.com |
Integration into Functional Materials
The quinoline scaffold is noted for its potential in modifying the properties of both natural and synthetic materials. researchgate.net Compounds based on this structure can serve as antioxidants, antidegradants, UV absorbers, and luminophores. researchgate.net The integration of this compound derivatives into larger material systems is an emerging area of interest. The aromatic nature and the presence of reactive amine and methyl groups allow these molecules to be incorporated into polymers, composites, or organic-inorganic hybrid materials.
This integration can bestow novel functionalities upon the host material. For example, incorporating these derivatives could enhance thermal stability, introduce photoactive properties for use in sensors or optical devices, or create materials with specific electronic characteristics. Research efforts are focused on developing synthetic strategies to covalently bond or physically disperse these quinoline derivatives within various matrices and evaluating the resulting material's performance.
Strategic Directions in Drug Discovery and Chemical Biology
The this compound framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to multiple biological targets. This makes its derivatives promising candidates for drug development across various therapeutic areas.
Lead Compound Optimization and Analogue Development
Lead optimization is a critical phase in drug discovery where an active "lead" compound, such as this compound, is systematically modified to improve its therapeutic profile. danaher.compatsnap.com This iterative process aims to enhance desirable properties like potency, selectivity, and metabolic stability, while minimizing toxicity and adverse effects. danaher.com Trisubstituted quinoline analogues, for example, have been identified as excellent starting points for lead optimization programs. researchgate.net
The development of analogues of this compound involves making precise chemical modifications to its core structure. Computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking help predict how these changes will affect the compound's biological activity, allowing for a more targeted approach to synthesis and testing. patsnap.com
Table 2: Strategies for Analogue Development of this compound
| Structural Modification | Target Position on Quinoline Ring | Desired Outcome | Rationale |
|---|---|---|---|
| Addition of Halogens (F, Cl, Br) | Aromatic Ring (e.g., C6, C7) | Enhance metabolic stability, improve binding affinity | Halogens can block sites of metabolism and form strong interactions with protein targets. |
| Introduction of Polar Groups (-OH, -COOH) | Methyl Group or Aromatic Ring | Increase aqueous solubility, improve bioavailability | Enhanced solubility is often crucial for effective drug delivery and absorption. |
| Extension with Alkyl or Aryl Chains | Amine Group (N2) | Modulate lipophilicity, explore larger binding pockets | Fine-tuning lipophilicity can optimize cell membrane permeability and target engagement. |
Investigation of Synergistic Therapeutic Effects
A growing strategy in pharmacology is the use of combination therapies, where multiple drugs are administered to achieve a synergistic effect—an outcome greater than the sum of the effects of each drug used alone. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including potential anticancer and antibacterial properties. mdpi.combrieflands.com
Innovations in Targeted Drug Delivery Systems
Targeted drug delivery aims to transport a therapeutic agent specifically to the site of disease, such as a tumor, thereby increasing its efficacy and reducing systemic toxicity. nih.govgoogle.com This approach overcomes many limitations of conventional drug administration.
Innovations in this field involve encapsulating or linking drug molecules like this compound derivatives to nanocarriers. nih.gov These carriers can be engineered to recognize and bind to specific markers on the surface of target cells. This strategy not only concentrates the drug at the desired location but can also protect it from degradation in the body and control its release over time.
Table 3: Potential Nanocarriers for Targeted Delivery of this compound Derivatives
| Carrier System | Description | Potential Application |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and targeting specific tissues by modifying their surface. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Offer controlled and sustained release of the drug payload; their surface can be functionalized with targeting ligands (e.g., antibodies). nih.gov |
| Ethosomes | Flexible vesicular carriers containing a high concentration of ethanol. | Enhance drug penetration through biological membranes, particularly the skin, for transdermal delivery. nih.gov |
Exploration of New Biological Targets
The quest to identify novel biological targets for this compound derivatives is being driven by the need for more effective and targeted therapies. While the broader class of quinolines has been studied for some time, recent research has begun to uncover the potential of this compound derivatives to modulate the activity of specific proteins and pathways that have not been extensively investigated in the context of this chemical scaffold.
One area of growing interest is the inhibition of specific kinases involved in cancer and inflammatory diseases. While the parent 4-aminoquinoline (B48711) scaffold has been associated with kinase inhibition, current studies are focused on identifying novel kinase targets for this compound derivatives with high selectivity. For example, research into 4-aminoquinoline-based compounds has identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. nih.govsemanticscholar.orgchemrj.orgnih.govresearchgate.netresearchgate.net One such derivative, compound 14 , demonstrated high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM and exhibited excellent selectivity. nih.govsemanticscholar.org
Another promising avenue of investigation is the targeting of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). A recent study on 4-trifluoromethyl-2-anilinoquinoline derivatives, which share a structural resemblance to this compound derivatives, identified SGK1 as a potential target. nih.govdntb.gov.uanih.govresearchgate.net The analysis of a 217-kinase panel pinpointed SGK1, and this was further validated through molecular docking and cellular thermal shift assays. nih.gov
Furthermore, the ability of quinoline-based compounds to modulate epigenetic targets is a significant area of exploration. Specifically, derivatives of 4-anilinoquinoline have been investigated as inhibitors of the DNA methyltransferase enzyme DNMT1. nih.gov These compounds are related to the known inhibitor SGI-1027 and have shown the ability to reduce the levels of DNMT1 protein in cancer cell lines. nih.gov The mechanism of action for some 4-aminoquinoline-based DNMT inhibitors is believed to involve competitive inhibition with the DNA substrate. nih.gov
The exploration of these and other novel biological targets holds the potential to unlock new therapeutic applications for this compound derivatives. The following table summarizes some of the key research findings in this area for the broader class of 4-aminoquinoline derivatives, providing insights into potential targets for this compound analogs.
| Derivative Class | Biological Target | Key Findings |
| 4-Aminoquinoline-based derivatives | Receptor-Interacting Protein Kinase 2 (RIPK2) | Compound 14 showed high affinity (IC50 = 5.1 ± 1.6 nM) and excellent selectivity for RIPK2. nih.govsemanticscholar.org |
| 4-Trifluoromethyl-2-anilinoquinoline derivatives | Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) | A kinase panel screen identified SGK1 as a potential target, which was confirmed by molecular docking and cellular thermal shift assays. nih.gov |
| 4-Anilinoquinoline derivatives | DNA Methyltransferase 1 (DNMT1) | Derivatives related to SGI-1027 were found to reduce DNMT1 protein levels in human colon carcinoma cells. nih.gov |
It is important to note that while these findings for related quinoline structures are promising, further research is needed to specifically elucidate the novel biological targets of this compound derivatives and to fully understand their therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 4-Methylquinolin-2-amine, and how can purity be ensured?
- Methodological Answer : A two-step synthesis involving nucleophilic aromatic substitution (SNAr) followed by acid-mediated deprotection is widely used. For example:
- Step 1 : React 3-(2-fluorophenyl)-4-methylquinoline with 2,4-dimethoxybenzylamine and Cs₂CO₃ in CH₂Cl₂ (3.5 days, room temperature). Purify via flash column chromatography (FCC) using n-hexanes/EtOAc gradients .
- Step 2 : Deprotect with trifluoroacetic acid (TFA) in CH₂Cl₂ (36 hours), followed by FCC to isolate this compound (64% yield). Purity is confirmed via ¹H/¹³C NMR and mass spectrometry (MS) .
- Alternative routes use K₂CO₃-mediated deprotection of acetamide intermediates, yielding derivatives like 7-substituted-4-methylquinolin-2-amine (e.g., 64–68% yield) .
Table 1 : Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Yield | Purification | Validation Techniques |
|---|---|---|---|---|
| SNAr + TFA Deprotection | Cs₂CO₃, TFA, CH₂Cl₂ | 64% | FCC (hexanes/EtOAc) | NMR, MS |
| K₂CO₃ Deprotection | K₂CO₃, CH₃OH/CH₂Cl₂ | 64–68% | FCC | NMR, MS |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions and aromaticity. For example, ¹H NMR of 3-(2-fluorophenyl)-4-methylquinolin-2-amine shows δ 11.37 ppm (NH₂), 7.76 ppm (quinoline-H), and 2.36 ppm (CH₃) .
- 19F NMR : Detects fluorine environments in fluorinated derivatives (e.g., δ -113.63 ppm) .
- Mass Spectrometry (MS) : APCI-MS confirms molecular weight (e.g., [M⁺] = 252.1 for C₁₆H₁₃FN₂) .
- X-ray Crystallography : Resolves crystal structures (e.g., 6POU PDB entry for enzyme-bound derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Apply the Q-profile method or Paule-Mandel estimator to quantify between-study variance in bioactivity datasets (e.g., IC₅₀ variability across enzyme assays) .
- Structural Validation : Cross-reference bioactivity with X-ray crystallography (e.g., nNOS inhibitor binding modes in PDB 6POU) to identify conformational or substituent effects .
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, enzyme isoforms) to isolate variables .
Q. What strategies enhance the selectivity of this compound derivatives for neuronal nitric oxide synthase (nNOS)?
- Methodological Answer :
- Substituent Positioning : meta-Substitution with cationic tails (e.g., 7-phenyl derivatives) improves nNOS specificity by 900-fold over endothelial NOS (eNOS). This exploits a nNOS-specific aspartate pocket absent in eNOS .
- Crystallographic Guidance : Use X-ray structures (e.g., 6POU) to design compounds that occupy water-filled cavities near Asp597 (nNOS) .
Table 2 : Selectivity of this compound Derivatives
Q. How do substituents on the quinoline ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) to map electron density (e.g., HOMO/LUMO levels) and predict sites for electrophilic substitution .
- Experimental Validation : Compare reaction rates of bromination or nitration at positions 3, 6, or 8 to assess electronic effects .
- Spectroscopic Correlations : Use Hammett constants (σ) to relate substituent electronegativity to ¹³C NMR chemical shifts (e.g., δ 165 ppm for electron-withdrawing groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
